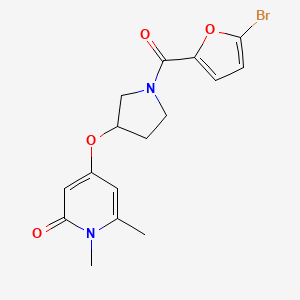
4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that appears to incorporate a bromofuran moiety, a pyrrolidine ring, and a pyridinone structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate as a starting material to create a variety of heterocyclic compounds, including thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives . Although the exact synthesis route for the compound of interest is not provided, similar synthetic strategies could potentially be employed, utilizing a bromofuran starting material and appropriate condensation reactions to introduce the pyrrolidine and pyridinone functionalities.
Molecular Structure Analysis
The molecular structure of the compound likely features a pyrrolidine ring attached to a bromofuran moiety, with an additional pyridinone ring system. The pyrrolidine and pyridinone components are common in various biologically active compounds, and their presence in the molecule suggests potential pharmacological properties. The exact structure would need to be confirmed by spectroscopic methods such as IR and NMR, as well as mass spectrometry, similar to the confirmation methods used for the novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems described in the second paper .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromine atom suggests a relatively high molecular weight and potential for significant intermolecular interactions, such as halogen bonding, which could affect its melting and boiling points. The compound's solubility in various solvents would be determined by the balance of polar and nonpolar regions within the molecule. The pyridinone ring's carbonyl group could contribute to the compound's acidity and potential hydrogen bonding capability. These properties would need to be experimentally determined to provide a comprehensive analysis.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
- The study of hydrogen-bonding patterns in enaminones including compounds similar to the chemical reveals the importance of intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. Such interactions are crucial for stabilizing the molecular structure and facilitating reactions (Balderson et al., 2007).
Synthesis and Biological Activity Predictions
- The synthesis of novel bicyclic systems, through the condensation of specific carboxylic acids, leads to the formation of compounds structurally similar to the chemical in focus. These compounds' biological activities are predicted using PASS, indicating potential applications in medicinal chemistry (Kharchenko et al., 2008).
- Research involving the synthesis of new cyanopyridine derivatives, structurally related to the chemical , shows significant antimicrobial activity against various bacteria, highlighting its potential in developing antibacterial agents (Bogdanowicz et al., 2013).
Molecular Conformation and Stability
- Studies focusing on the molecular conformation of pyrrolidine-containing compounds, similar to the chemical , emphasize the role of hydrogen bonding and weak intermolecular interactions in stabilizing the molecular structure, which is crucial for its biological and chemical properties (Holt & Caignan, 2000).
Synthesis of Structurally Related Compounds
- The synthesis and characterization of dicationic imidazo[1,2-a]pyridines, structurally similar to the chemical , demonstrate strong DNA affinities and significant in vitro and in vivo antiprotozoal activities. This indicates the potential of structurally related compounds in therapeutic applications (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
4-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4/c1-10-7-12(8-15(20)18(10)2)22-11-5-6-19(9-11)16(21)13-3-4-14(17)23-13/h3-4,7-8,11H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHJWKZRCNWRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


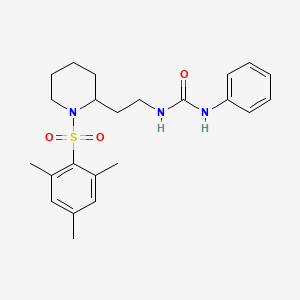
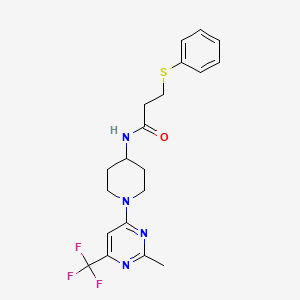
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)
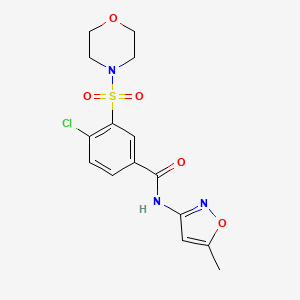
![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)
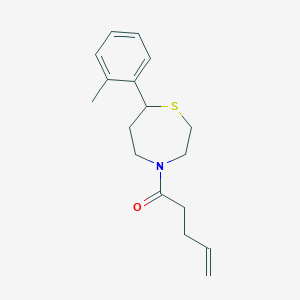

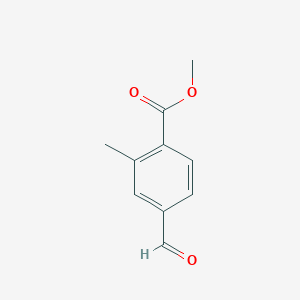
![3-Methyl-1-phenyl-2-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B3012192.png)
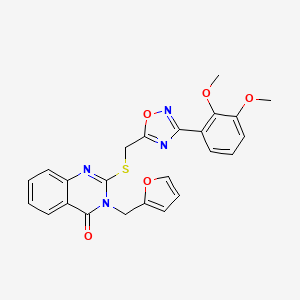
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)